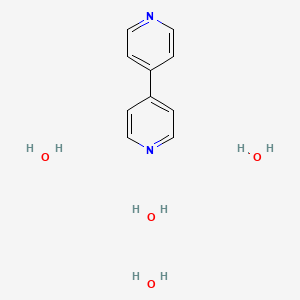

4,4'-Bipyridine tetrahydrate

CAS No.:

Cat. No.: VC17208167

Molecular Formula: C10H16N2O4

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O4 |

|---|---|

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | 4-pyridin-4-ylpyridine;tetrahydrate |

| Standard InChI | InChI=1S/C10H8N2.4H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;;;/h1-8H;4*1H2 |

| Standard InChI Key | PZTOXEFPORQQBJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C2=CC=NC=C2.O.O.O.O |

Introduction

Chemical Identity and Historical Context

4,4'-Bipyridine, first synthesized in 1868 by Thomas Anderson, is a symmetric dimer of pyridine linked at the para positions . Its molecular formula (C₁₀H₈N₂) and structure were later clarified by Hugo Weidel in 1882 . The compound serves as a precursor to paraquat, a herbicide, and as a ligand in metal-organic frameworks (MOFs) . Hydrated forms, such as the dihydrate, emerge during crystallization in aqueous or humid environments .

Nomenclature and Synonyms

The compound is systematically named 4-pyridin-4-ylpyridine (IUPAC) and has over 50 synonyms, including γ,γ'-bipyridyl and 4,4'-dipyridyl . Hydrated forms are designated by stoichiometric water content, e.g., 4,4'-bipyridine dihydrate (C₁₀H₈N₂·2H₂O) .

Solid-State Forms of 4,4'-Bipyridine

Anhydrous 4,4'-Bipyridine

The anhydrate crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.65 Å, b = 5.75 Å, c = 12.30 Å, and β = 101.5° . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight (g/mol) | 156.18 | |

| Melting Point (°C) | 109–112 | |

| LogP (Partition Coefficient) | 1.4 | |

| Topological Polar Surface Area | 25.8 Ų |

The absence of hydrogen-bond donors in the anhydrate limits its stability in humid environments, favoring hydrate formation .

4,4'-Bipyridine Dihydrate (C₁₀H₈N₂·2H₂O)

The dihydrate (CSD refcode: WOVYEL) forms orthorhombic crystals (space group Pbca) with lattice parameters a = 12.40 Å, b = 7.98 Å, c = 13.25 Å . Water molecules occupy channels within the bipyridine lattice, stabilized by O–H···N hydrogen bonds (2.85–3.10 Å) .

Hydration/Dehydration Behavior

-

Transformation Kinetics: Rapid anhydrate ↔ dihydrate interconversion with minimal hysteresis .

-

Thermodynamic Stability: The dihydrate is energetically favored over the anhydrate above 35% RH due to favorable lattice energy (−113.4 kJ/mol vs. −109.8 kJ/mol) .

Analysis of Alleged Tetrahydrate Forms

No experimental evidence for a 4,4'-bipyridine tetrahydrate (C₁₀H₈N₂·4H₂O) exists in the reviewed literature. The dihydrate represents the most water-rich phase characterized to date . Potential reasons for the absence of a tetrahydrate include:

-

Steric Constraints: The planar geometry of 4,4'-bipyridine limits water incorporation beyond two molecules per host unit.

-

Energetic Instability: Additional water molecules would disrupt optimal hydrogen-bonding networks, increasing lattice strain.

-

Synthetic Conditions: Crystallization from water or high-humidity environments yields the dihydrate exclusively .

Comparative Data for Bipyridine Hydrates

Table 1 summarizes key differences between anhydrous and hydrated forms:

| Parameter | Anhydrate | Dihydrate |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Density (g/cm³) | 1.34 | 1.29 |

| Water Content (wt%) | 0 | 18.7 |

| H-Bond Acceptor Count | 2 | 4 (2 N + 2 O) |

| Stability Range (RH%) | <35% | ≥35% |

Data derived from X-ray diffraction and gravimetric sorption studies .

Spectroscopic and Thermal Characterization

Infrared Spectroscopy

-

Anhydrate: N–C stretching vibrations at 1,590 cm⁻¹ and ring deformation modes at 1,450 cm⁻¹ .

-

Dihydrate: Broad O–H stretches (3,200–3,600 cm⁻¹) and shifted N–C peaks (1,575 cm⁻¹) due to H-bonding .

Thermal Analysis

Applications and Implications

The dihydrate’s rapid moisture-dependent phase changes impact its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume